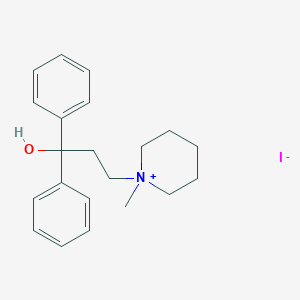

LK-7

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGQPLMAHPNLOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ALK-7 Signaling Pathway in Neuronal Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Activin Receptor-Like Kinase 7 (ALK-7), a type I receptor of the Transforming Growth Factor-β (TGF-β) superfamily, is a critical regulator of neuronal development. Predominantly expressed in the central nervous system, Athis compound and its ligands, Nodal and Growth Differentiation Factor 3 (GDF3), orchestrate a signaling cascade that influences neuronal proliferation, differentiation, migration, and apoptosis. This technical guide provides a comprehensive overview of the Athis compound signaling pathway, its core components, and its multifaceted roles in shaping the developing nervous system. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and therapeutic development targeting this pathway.

Introduction

The precise wiring of the nervous system is a complex process governed by a multitude of signaling pathways. Among these, the TGF-β superfamily plays a pivotal role. Athis compound, also known as ACVR1C, is a transmembrane serine/threonine kinase receptor that, upon binding to its ligands, initiates a canonical signaling cascade through the phosphorylation of Smad2 and Smad3 transcription factors.[1] This pathway is integral to embryonic development and has been increasingly recognized for its specific functions in the maturation and plasticity of the nervous system. Dysregulation of Athis compound signaling has been implicated in various neurological disorders, making it a promising target for therapeutic intervention.

Core Components of the Athis compound Signaling Pathway

The Athis compound signaling pathway is comprised of ligands, receptors (type I and type II), and intracellular effector proteins.

Ligands: Nodal and GDF3

The primary ligands for Athis compound are Nodal and Growth Differentiation Factor 3 (GDF3).[2] Both are members of the TGF-β superfamily and are crucial during embryogenesis. In the developing nervous system, their expression patterns are tightly regulated, suggesting specific roles in neuronal patterning and differentiation.

Receptors: Athis compound (Type I) and Type II Receptors

Athis compound is a type I receptor characterized by a cysteine-rich extracellular domain, a transmembrane domain, and an intracellular serine/threonine kinase domain. For signal transduction to occur, Athis compound must form a heteromeric complex with a type II receptor, such as the Activin Type IIB receptor (ActRIIB).[1] Ligand binding brings the type I and type II receptors into close proximity, allowing the constitutively active type II receptor kinase to phosphorylate and activate the Athis compound kinase domain.

Intracellular Effectors: Smad2 and Smad3

Upon activation, Athis compound phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[3] Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad (co-Smad), Smad4. This heterotrimeric Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[4]

Athis compound Signaling Pathway Diagram

Role of Athis compound in Neuronal Development

Athis compound signaling is implicated in several key processes during the development of the nervous system.

Neuronal Proliferation and Apoptosis

Studies have shown that activation of Athis compound signaling can lead to cell cycle arrest and apoptosis in neuronal progenitor cells. This suggests a role for Athis compound in regulating the size of the neuronal precursor pool during development.

Neuronal Migration and Axon Pathfinding

Proper neuronal migration is essential for the formation of layered structures in the brain, such as the cerebral cortex. While direct evidence is still emerging, the expression pattern of Athis compound in developing cortical layers suggests a potential role in guiding migrating neurons.[5][6] The related ALK receptor has been shown to be required for proper neuronal polarization and cortical migration.[5][6] Further research is needed to elucidate the specific downstream targets of Athis compound that may be involved in cytoskeletal dynamics and cell movement.

Dendritic Spine Morphogenesis and Synapse Formation

Recent evidence points to the involvement of Athis compound signaling in shaping the intricate structures of dendrites and synapses. Specifically, Athis compound has been linked to dendritic spine remodeling.[7] The formation, maturation, and plasticity of dendritic spines are crucial for synaptic transmission and learning and memory. The kalirin-7 protein, a Rac1-GEF, has been identified as a key player in activity-dependent spine remodeling and interacts with components of signaling pathways that can be influenced by TGF-β family members.[8][9]

Quantitative Data

Quantitative analysis of ligand-receptor interactions is crucial for understanding the potency and specificity of signaling. Surface plasmon resonance (SPR) has been utilized to measure the binding affinity of Nodal fragments to Athis compound.

| Ligand Fragment | Receptor | Binding Affinity (KD) | Reference |

| Nodal (residues 44-67) | Athis compound | Preliminary data suggests interaction | [10] |

| Nodal (residues 44-67) | Cripto | Data suggests a role for Y58 in binding | [10] |

Further quantitative data on the binding affinities of full-length Nodal and GDF3 to the Athis compound/Type II receptor complex are needed for a complete understanding.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the Athis compound signaling pathway.

In Situ Hybridization for Athis compound mRNA Localization

This technique is used to visualize the spatial distribution of Athis compound mRNA in brain tissue.

Protocol Overview:

-

Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.[11][12]

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the Athis compound mRNA is synthesized.

-

Hybridization: The tissue sections are incubated with the labeled probe, allowing it to bind to the target mRNA.[13]

-

Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, or a fluorescent tag.[14]

Immunocytochemistry for Athis compound Protein Localization

This method is employed to determine the subcellular localization of the Athis compound protein in cultured neurons.

Protocol Overview:

-

Cell Culture and Fixation: Neurons are cultured on coverslips and then fixed with a crosslinking agent like paraformaldehyde.[15][16]

-

Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular antigens.[15]

-

Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin or normal goat serum.[17]

-

Antibody Incubation: Cells are incubated with a primary antibody specific to Athis compound, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.[15]

-

Imaging: The fluorescent signal is visualized using a confocal or fluorescence microscope.[17]

Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

Co-IP is used to investigate the interaction of Athis compound with other proteins, such as its co-receptors or downstream signaling molecules.

Protocol Overview:

-

Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.[18]

-

Immunoprecipitation: An antibody specific to the "bait" protein (e.g., Athis compound) is added to the cell lysate to form an antibody-protein complex.[19]

-

Pull-down: Protein A/G beads are added to bind the antibody-protein complex, and the complex is then pelleted by centrifugation.

-

Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein is identified by Western blotting using a specific antibody.[18]

Kinase Assay to Measure Athis compound Activity

This assay is performed to determine the enzymatic activity of the Athis compound kinase domain.

Protocol Overview:

-

Immunoprecipitation of Athis compound: Athis compound is immunoprecipitated from cell lysates.

-

Kinase Reaction: The immunoprecipitated Athis compound is incubated with a substrate (e.g., a generic kinase substrate or a specific substrate like Smad2) and radiolabeled ATP ([γ-³²P]ATP).[20]

-

Detection of Phosphorylation: The phosphorylation of the substrate is detected by autoradiography or by using a phospho-specific antibody in a Western blot. Alternatively, non-radioactive methods using phospho-specific antibodies and chemiluminescence or fluorescence can be employed.[21]

Downstream Targets and Functional Consequences

The nuclear translocation of the Smad2/3/4 complex leads to the transcriptional regulation of a host of target genes involved in neuronal development. While a comprehensive list of neuron-specific Athis compound targets is still under investigation, studies in other cell types have identified several Smad2/3 target genes.

Table of Potential Downstream Target Genes (from non-neuronal and embryonic studies): [4][22][23]

| Gene | Function |

| Lefty1/2 | Nodal antagonists (negative feedback) |

| Pitx2 | Transcription factor involved in left-right asymmetry |

| Smad7 | Inhibitory Smad (negative feedback) |

| SnoN | Transcriptional co-repressor |

| Nodal | Ligand (positive feedback) |

| CDKN1A (p21) | Cell cycle inhibitor |

Further research using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) in neuronal cells is required to identify the full repertoire of Athis compound/Smad2/3 target genes in the nervous system.

Conclusion and Future Directions

The Athis compound signaling pathway is a vital component of the molecular machinery that governs neuronal development. Its roles in regulating cell fate, migration, and the formation of synaptic connections are beginning to be unraveled. For researchers and drug development professionals, a thorough understanding of this pathway offers new avenues for tackling neurodevelopmental disorders and promoting neuronal repair. Future research should focus on elucidating the complete network of downstream targets in different neuronal populations, understanding the context-dependent regulation of Athis compound signaling, and developing specific modulators of this pathway for therapeutic applications. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. carlosibanezlab.se [carlosibanezlab.se]

- 2. Growth/differentiation factor 3 signals through ALK7 and regulates accumulation of adipose tissue and diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Global Identification of SMAD2 Target Genes Reveals a Role for Multiple Co-regulatory Factors in Zebrafish Early Gastrulas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LTK and ALK promote neuronal polarity and cortical migration by inhibiting IGF1R activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LTK and ALK promote neuronal polarity and cortical migration by inhibiting IGF1R activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dendritic spine dynamics – a key role for kalirin-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kalirin-7 controls activity-dependent structural and functional plasticity of dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational features and binding affinities to Cripto, ALK7 and ALK4 of Nodal synthetic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. e-century.us [e-century.us]

- 15. Immunocytochemistry | Thermo Fisher Scientific - NO [thermofisher.com]

- 16. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]

- 17. bit.bio [bit.bio]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. google.com [google.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. KOINUMA_TARGETS_OF_SMAD2_OR_SMAD3 [gsea-msigdb.org]

The Role of Kallikrein-Related Peptidase 7 in Epidermal Desquamation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease that plays a critical role in the physiological process of skin desquamation—the shedding of the outermost layer of the epidermis, the stratum corneum.[1] Dysregulation of KLK7 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and psoriasis, making it a key target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth overview of the function of KLK7 in skin desquamation, including its enzymatic activity, regulation, and involvement in pathological conditions. Detailed experimental protocols for assessing KLK7 activity and signaling pathways are also presented to facilitate further research and drug development in this area.

Introduction to KLK7 and Skin Desquamation

The epidermis is a dynamic tissue that undergoes constant renewal. Keratinocytes, the primary cell type of the epidermis, proliferate in the basal layer and differentiate as they move towards the surface, eventually forming the stratum corneum. This outermost layer is composed of anucleated corneocytes embedded in a lipid matrix, providing a crucial barrier against environmental insults and water loss. The continuous shedding of these corneocytes, a process known as desquamation, is essential for maintaining skin homeostasis.

Desquamation is a highly regulated proteolytic process, and KLK7 is a key enzyme involved.[1] KLK7 is a chymotrypsin-like serine protease that is secreted as an inactive zymogen (pro-KLK7) by keratinocytes in the stratum granulosum.[3] Upon reaching the stratum corneum, pro-KLK7 is activated, enabling it to degrade specific protein components of the corneodesmosomes, the intercellular adhesive structures that hold corneocytes together.[4][5]

The KLK7-Mediated Desquamation Pathway

The proteolytic activity of KLK7 is tightly controlled through a cascade of activation and inhibition.

Activation of KLK7

The activation of pro-KLK7 is a critical step in initiating its enzymatic function. This process is primarily mediated by another kallikrein, KLK5 (stratum corneum tryptic enzyme), which is capable of auto-activation.[6][7][8] KLK5 can also activate pro-KLK14, which in turn can activate pro-KLK5, thus amplifying the proteolytic cascade.[6][7] The activation of pro-KLK7 by KLK5 is pH-dependent, with optimal activity observed at a slightly acidic pH (5-7), which is characteristic of the stratum corneum.[7]

Substrates of KLK7

Once activated, KLK7 targets specific protein components of the corneodesmosomes for degradation. Corneodesmosomes are composed of desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).[4] KLK7 directly cleaves CDSN and DSC1 but is unable to degrade DSG1.[4][5] In contrast, KLK5 can degrade all three components.[4][6] The concerted action of KLK5 and KLK7 is therefore essential for the complete breakdown of corneodesmosomes and subsequent desquamation.

| Substrate | KLK7 Cleavage | KLK5 Cleavage | Reference |

| Corneodesmosin (CDSN) | Yes | Yes | [4][5] |

| Desmocollin 1 (DSC1) | Yes | Yes | [4][5] |

| Desmoglein 1 (DSG1) | No | Yes | [4][5] |

Regulation of KLK7 Activity

The activity of KLK7 is tightly regulated by endogenous inhibitors to prevent excessive proteolysis and maintain skin barrier integrity. The primary inhibitor of KLK7 is the lympho-epithelial Kazal-type-related inhibitor (LEKTI), encoded by the SPINK5 gene.[9][10] LEKTI can inhibit the activity of both KLK5 and KLK7.[10] Other inhibitors of KLK7 include skin-derived antileukoproteinase (SKALP/elafin) and secretory leukocyte protease inhibitor (SLPI).[10][11] The balance between active KLKs and their inhibitors is crucial for controlled desquamation.

Role of KLK7 in Skin Pathologies

An imbalance in KLK7 activity is associated with several inflammatory skin diseases.

-

Netherton Syndrome (NS): This severe genetic disorder is caused by mutations in the SPINK5 gene, leading to a deficiency of the LEKTI inhibitor.[9][12] The resulting uncontrolled activity of KLK5 and KLK7 leads to excessive desquamation, a defective skin barrier, and chronic inflammation.[9][12][13]

-

Atopic Dermatitis (AD): Increased expression and activity of KLK7 have been observed in the skin of patients with atopic dermatitis.[14][15] This elevated proteolytic activity contributes to the impaired skin barrier function and inflammation characteristic of AD.[9] Transgenic mice overexpressing KLK7 develop skin lesions resembling atopic dermatitis.[15]

-

Psoriasis: Upregulation of KLK7 has also been reported in psoriatic lesions, suggesting its involvement in the abnormal desquamation and inflammation seen in this condition.[16]

Experimental Protocols for Studying KLK7 Function

Measurement of KLK7 Enzymatic Activity

Casein Zymography: This technique is used to detect and quantify the proteolytic activity of KLK7 in biological samples.

-

Sample Preparation: Extract proteins from stratum corneum tape strips or skin biopsies using a suitable lysis buffer.

-

Electrophoresis: Separate the protein extracts on a polyacrylamide gel containing casein as a substrate.

-

Renaturation and Incubation: Renature the proteases within the gel and incubate in a buffer that allows for enzymatic activity.

-

Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). Zones of proteolytic activity will appear as clear bands against a stained background where the casein has been degraded. The intensity of the bands can be quantified using densitometry.[10][17]

Analysis of KLK7 Gene and Protein Expression

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the mRNA expression levels of KLK7.

-

RNA Extraction: Isolate total RNA from skin samples or cultured keratinocytes.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

PCR Amplification: Amplify the KLK7 cDNA using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

-

Quantification: Determine the relative expression of KLK7 by comparing the amplification to that of a reference gene.[10]

Immunohistochemistry (IHC): This technique is used to visualize the localization of KLK7 protein within skin tissue sections.

-

Tissue Preparation: Fix, embed, and section the skin tissue.

-

Antigen Retrieval: Unmask the antigenic sites.

-

Antibody Incubation: Incubate the tissue sections with a primary antibody specific for KLK7, followed by a labeled secondary antibody.

-

Detection and Visualization: Use a detection system (e.g., DAB chromogen) to visualize the antibody binding and observe under a microscope.[10]

In Vitro and Ex Vivo Models for Desquamation Assessment

Reconstructed Human Epidermis (RhE) Models: These 3D tissue models mimic the structure and function of the human epidermis and are valuable tools for studying desquamation in a controlled in vitro setting.[18]

Ex Vivo Skin Explants: Freshly obtained human skin can be maintained in culture for a limited time to study the effects of various compounds on desquamation.[19]

Tape Stripping: This non-invasive method can be used both in vivo and in vitro to collect sequential layers of the stratum corneum for the analysis of KLK7 activity and corneodesmosome protein degradation.[20]

Therapeutic Targeting of KLK7

Given its central role in the pathogenesis of several skin diseases, KLK7 has emerged as a promising therapeutic target. The development of specific KLK7 inhibitors could offer a novel approach to restore normal skin barrier function and reduce inflammation in conditions like atopic dermatitis and Netherton syndrome.[1] Both small molecule inhibitors and therapeutic antibodies targeting KLK7 are currently under investigation.[9][12] A potent KLK7 inhibitor with a Ki of 140 pM has been reported, demonstrating high selectivity over other related proteases.[17]

Conclusion

KLK7 is a key serine protease that governs the process of skin desquamation through the targeted degradation of corneodesmosomal proteins. Its activity is intricately regulated by a proteolytic cascade and endogenous inhibitors. Dysregulation of KLK7 is a hallmark of several inflammatory skin diseases, making it an attractive target for the development of novel dermatological therapies. The experimental approaches outlined in this guide provide a framework for researchers and drug development professionals to further investigate the biology of KLK7 and to identify and validate new therapeutic strategies.

References

- 1. What are KLK7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. frontiersin.org [frontiersin.org]

- 3. KLK7 - Wikipedia [en.wikipedia.org]

- 4. Degradation of corneodesmosome proteins by two serine proteases of the kallikrein family, SCTE/KLK5/hK5 and SCCE/KLK7/hK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Human Tissue Kallikreins-Related Peptidases Are Targets for the Treatment of Skin Desquamation Diseases [frontiersin.org]

- 7. A proteolytic cascade of kallikreins in the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kallikrein-related peptidases in human epidermis : studies on activity, regulation, and function [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. asahikawa-med.repo.nii.ac.jp [asahikawa-med.repo.nii.ac.jp]

- 12. Dual antibody inhibition of KLK5 and KLK7 for Netherton syndrome and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KLK5 and KLK7 Ablation Fully Rescues Lethality of Netherton Syndrome-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sites.utoronto.ca [sites.utoronto.ca]

- 16. mednexus.org [mednexus.org]

- 17. institutimagine.org [institutimagine.org]

- 18. Assessment of test method variables for in vitro skin irritation testing of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Quest for Novel ALK-7 Inhibitors: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel Activin Receptor-Like Kinase 7 (ALK-7) inhibitors. Athis compound, a member of the TGF-β superfamily, has emerged as a critical regulator in various physiological and pathological processes, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[1][2] This document details the current landscape of Athis compound inhibitors, methodologies for their discovery and characterization, and the underlying signaling pathways.

Current Landscape of Athis compound Inhibitors: A Quantitative Overview

The discovery of selective and potent Athis compound inhibitors is an ongoing area of research. While several compounds have been identified that inhibit Athis compound, many also exhibit activity against other closely related kinases, such as ALK4 and ALK5. A summary of key inhibitors with reported biochemical potencies is presented below.

| Compound | Athis compound IC50 (nM) | ALK-4 IC50 (nM) | ALK-5 IC50 (nM) | Notes |

| A-83-01 | 7.5[2] | 45[2] | 12[2] | A potent inhibitor of ALK4, ALK5, and ALK7. |

| SB-431542 | Inhibits ALK7 | 140 | 94 | A well-characterized inhibitor of ALK4, ALK5, and ALK7. |

The Athis compound Signaling Cascade: A Visual Representation

Athis compound signaling is initiated by the binding of its cognate ligands, primarily Nodal and Activin B.[3] This binding event leads to the recruitment and phosphorylation of the type II receptor, which in turn phosphorylates and activates Athis compound. Activated Athis compound propagates the signal downstream by phosphorylating SMAD2 and SMAD3 proteins. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.

Caption: The Athis compound signaling pathway initiated by ligand binding and culminating in target gene transcription.

Experimental Protocols for Athis compound Inhibitor Discovery

The identification and characterization of novel Athis compound inhibitors rely on a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

-

Recombinant human Athis compound enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

-

Prepare a reaction mixture containing Athis compound enzyme and substrate in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture in a 384-well plate.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Athis compound Inhibition (Representative Protocol using a Reporter Gene Assay)

This assay measures the ability of a compound to inhibit Athis compound signaling in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression vectors for Athis compound and a SMAD-responsive luciferase reporter (e.g., (CAGA)12-Luc)

-

Activin B or Nodal ligand

-

Test compounds

-

Cell culture medium and reagents

-

Luciferase assay reagent

Procedure:

-

Co-transfect HEK293T cells with the Athis compound expression vector and the SMAD-responsive luciferase reporter vector.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with Activin B or Nodal to activate the Athis compound pathway.

-

Incubate for 6-24 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition and determine the IC50 value.

High-Throughput Screening Workflow for Novel Athis compound Inhibitors

The discovery of novel Athis compound inhibitors typically begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries. A representative workflow is depicted below.

Caption: A typical workflow for the discovery of novel Athis compound inhibitors, from primary screening to lead optimization.

Future Directions

The development of highly selective Athis compound inhibitors remains a key objective. Future efforts will likely focus on structure-based drug design and the exploration of novel chemical scaffolds to achieve greater selectivity over other TGF-β family members. Furthermore, a deeper understanding of the diverse roles of Athis compound in various disease contexts will be crucial for the successful clinical translation of these promising therapeutic agents.

References

The Pivotal Role of Kallikrein-Related Peptidase 7 in Driving Cancer Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 7 (KLK7), a secreted serine protease, has emerged as a critical modulator of cancer progression, particularly in the context of tumor cell invasion and metastasis. Aberrantly high expression of KLK7 is a common feature in a variety of malignancies, including ovarian, pancreatic, breast, and prostate cancers, and often correlates with poor patient prognosis. This technical guide provides an in-depth exploration of the multifaceted role of KLK7 in cancer cell invasion, detailing its molecular mechanisms, associated signaling pathways, and key experimental methodologies for its study. Quantitative data from seminal studies are summarized, and detailed protocols for essential assays are provided to facilitate further research in this promising area of oncology drug development.

Introduction

Cancer metastasis is a complex, multi-step process that accounts for the vast majority of cancer-related mortalities. A crucial initiating event in the metastatic cascade is local tumor cell invasion, which involves the degradation of the extracellular matrix (ECM) and the disruption of cell-cell adhesion, allowing cancer cells to migrate to distant sites. A growing body of evidence implicates the kallikrein-related peptidase (KLK) family of serine proteases as key players in this process. Among them, KLK7 (also known as stratum corneum chymotryptic enzyme, SCCE) has garnered significant attention for its potent pro-invasive functions.

Physiologically, KLK7 is primarily involved in skin desquamation through the cleavage of cell adhesion molecules in the stratum corneum. However, its dysregulated expression in the tumor microenvironment unleashes a cascade of proteolytic events that collectively promote a more aggressive and invasive cancer phenotype. This guide will dissect the core mechanisms by which KLK7 facilitates cancer cell invasion, providing a comprehensive resource for researchers and clinicians working to understand and target this important driver of metastasis.

Molecular Mechanisms of KLK7-Mediated Cancer Cell Invasion

KLK7 promotes cancer cell invasion through a variety of interconnected mechanisms, primarily centered on its proteolytic activity.

Degradation of Cell-Cell Adhesion Molecules

A hallmark of epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion, is the loss of E-cadherin-mediated cell-cell adhesion. KLK7 directly contributes to this process by cleaving the extracellular domain of E-cadherin. This shedding of E-cadherin disrupts the integrity of adherens junctions, leading to reduced cell-cell cohesion and a more migratory phenotype. In pancreatic cancer, for instance, KLK7-mediated E-cadherin cleavage has been shown to enhance cancer cell invasion[1].

Remodeling of the Extracellular Matrix (ECM)

The ECM provides a physical barrier that cancer cells must breach to invade surrounding tissues. KLK7's proteolytic activity extends to several key components of the ECM, including fibronectin and vitronectin[2]. By degrading these structural proteins, KLK7 creates pathways for cancer cells to navigate through the tissue architecture.

Activation of Other Proteases

KLK7 can also indirectly promote ECM degradation by activating other classes of proteases, notably matrix metalloproteinases (MMPs). Studies have shown that KLK7 can activate pro-MMP-9, a potent gelatinase that degrades type IV collagen, a major component of the basement membrane[2]. This proteolytic cascade amplifies the degradation of the ECM, further facilitating cancer cell invasion.

Signaling Pathways Implicated in KLK7-Driven Invasion

KLK7's influence on cancer cell invasion is not solely dependent on its direct proteolytic activity but also involves the activation of key intracellular signaling pathways.

The α5β1 Integrin Pathway

In ovarian cancer, KLK7 has been shown to upregulate the expression of α5β1 integrin, a key receptor for fibronectin[3][4]. This increased expression enhances the adhesion of cancer cells to the ECM and promotes the formation of multicellular aggregates, which are associated with increased chemoresistance and metastatic potential. The precise mechanism by which KLK7 upregulates α5β1 integrin is an area of active investigation.

References

- 1. High levels of KLK7 protein expression are related to a favorable prognosis in triple-negative breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of serine protease KLK7 in pancreatic cancer - Randy Haun [grantome.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Kallikrein-related peptidase 7 promotes multicellular aggregation via the alpha(5)beta(1) integrin pathway and paclitaxel chemoresistance in serous epithelial ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Genetic Variants of the ACVR1C Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Activin A Receptor Type 1C (ACVR1C), also known as ALK7, is a type I receptor in the transforming growth factor-β (TGF-β) superfamily. This receptor plays a crucial role in a variety of biological processes by mediating signals from ligands such as Activin B, Activin AB, Nodal, and Growth/Differentiation Factor 3 (GDF3).[1] Dysregulation of ACVR1C signaling has been implicated in metabolic diseases, reproductive development, and cancer.[1] Recent large-scale genetic studies have identified several naturally occurring variants in the ACVR1C gene that are associated with significant effects on metabolic phenotypes, including body fat distribution and the risk of type 2 diabetes. This guide provides a comprehensive overview of these genetic variants, the underlying signaling pathways, and the experimental methodologies used to investigate their functional consequences.

ACVR1C Signaling Pathway

ACVR1C functions as a serine/threonine kinase receptor. The canonical signaling pathway is initiated by the binding of a ligand to a type II receptor (e.g., ACVR2A or ACVR2B). This binding event recruits and phosphorylates the ACVR1C type I receptor, leading to the activation of its intracellular kinase domain. Activated ACVR1C then phosphorylates downstream effector proteins, primarily the SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1] This signaling cascade can influence a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[1]

Genetic Variants of ACVR1C and their Phenotypic Associations

Genome-wide association studies (GWAS) and exome sequencing studies have identified several genetic variants within the ACVR1C gene that are associated with various metabolic traits. These variants, primarily missense mutations, have been shown to influence body fat distribution and confer protection against type 2 diabetes. The following tables summarize the key quantitative data for the most significant and functionally relevant ACVR1C variants.

Table 1: Key Missense Variants of ACVR1C Associated with Metabolic Phenotypes

| Variant ID (rsID) | Amino Acid Change | Chromosomal Position (GRCh38) | Allele Frequency (gnoMAD v2.1.1) | Phenotypic Association | p-value | Reference |

| rs773963748 | Asn150His | chr2:157,595,513 | 0.005 (European) | Reduced Waist-to-Hip Ratio (adj. for BMI) | 3.4 x 10-17 | [2] |

| rs56188432 | Ile195Thr | chr2:157,595,648 | 0.002 (European) | Reduced Waist-to-Hip Ratio (adj. for BMI) | 1.0 x 10-9 | [2] |

| rs145983936 | Ile482Val | chr2:157,628,401 | 0.07 (European) | Reduced Waist-to-Hip Ratio (adj. for BMI) | 1.6 x 10-5 | [2] |

Table 2: Association of ACVR1C Variants with Type 2 Diabetes Risk

| Variant/Variant Group | Odds Ratio (95% CI) for Type 2 Diabetes | p-value | Reference |

| Pooled analysis of four WHR-lowering variants | 0.70 (0.63 - 0.77) | 5.6 x 10-13 | [2] |

| Carriers of predicted damaging variants | 0.46 (0.27 - 0.81) | 0.006 | [2] |

Experimental Protocols for Investigating ACVR1C Variants

The functional characterization of ACVR1C genetic variants is essential to understand their molecular mechanisms and to validate them as potential drug targets. A combination of in vitro and in vivo experimental approaches is typically employed.

In Vitro Functional Assays

1. Luciferase Reporter Assay for SMAD Signaling

This assay is used to quantify the effect of ACVR1C variants on the transcriptional activity of the SMAD pathway.

-

Principle: A luciferase reporter construct containing SMAD-binding elements (SBEs) upstream of the luciferase gene is co-transfected with a plasmid expressing either wild-type or a variant form of ACVR1C into a suitable cell line (e.g., HEK293T). Upon stimulation with an ACVR1C ligand (e.g., Activin B), the activation of the SMAD pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with the SBE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and the ACVR1C expression plasmid (wild-type or variant).

-

Ligand Stimulation: After 24-48 hours, starve the cells in a serum-free medium for 4-6 hours, and then stimulate with varying concentrations of recombinant Activin B for 16-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the dose-response curves of the variant ACVR1C to the wild-type to determine any gain or loss of function.

-

2. Western Blotting for SMAD Phosphorylation

This method directly assesses the activation of the SMAD pathway by detecting the phosphorylation of SMAD2/3.

-

Principle: Cells expressing wild-type or variant ACVR1C are stimulated with a ligand, and the cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated SMAD2/3.

-

Protocol:

-

Cell Culture and Stimulation: Culture cells expressing the ACVR1C constructs to 80-90% confluency. Starve the cells and then stimulate with Activin B for a short period (e.g., 30-60 minutes).

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and incubate with a primary antibody against phospho-SMAD2/3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against total SMAD2/3 for normalization. Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

-

In Vivo Analysis using Mouse Models

Genetically engineered mouse models are invaluable for studying the physiological effects of ACVR1C variants in a whole-organism context.

1. Generation of Knock-in Mouse Models:

-

Methodology: CRISPR/Cas9-mediated genome editing can be used to introduce specific human ACVR1C variants into the corresponding mouse Acvr1c locus. This creates a more physiologically relevant model than traditional transgenesis.

2. Metabolic Phenotyping:

-

Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat mass, lean mass, and bone mineral density.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

-

GTT: Following an overnight fast, mice are administered an intraperitoneal (IP) or oral gavage of glucose, and blood glucose levels are measured at various time points.

-

ITT: Following a shorter fast, mice are injected with insulin, and blood glucose levels are monitored over time.

-

-

Energy Expenditure Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER) to assess metabolic rate and fuel utilization.

Conclusion and Future Directions

The identification of naturally occurring loss-of-function variants in ACVR1C that are associated with a favorable metabolic profile has positioned this receptor as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of ACVR1C genetics and biology. Future research should focus on elucidating the full spectrum of ACVR1C's physiological roles, identifying additional genetic variants with functional consequences, and developing selective pharmacological modulators of ACVR1C activity. A deeper understanding of the tissue-specific functions of ACVR1C will be critical for the development of safe and effective therapies targeting this pathway.

References

Unraveling the Activation of ALK-7: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation of Activin Receptor-Like Kinase 7 (ALK-7), a type I receptor of the transforming growth factor-beta (TGF-β) superfamily. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular signaling pathways and the development of novel therapeutics.

Introduction to Athis compound

Activin Receptor-Like Kinase 7 (ACVR1C), is a transmembrane serine/threonine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Its expression is notably prominent in adipose tissue, pancreatic β-cells, and the brain. Dysregulation of the Athis compound signaling pathway has been implicated in metabolic diseases, such as obesity and diabetes, as well as in the progression of certain cancers, making it a significant target for therapeutic intervention.

The Athis compound Activation Cascade

The activation of Athis compound is a multi-step process initiated by the binding of specific ligands. This binding event triggers the formation of a heteromeric receptor complex, leading to the phosphorylation and activation of downstream signaling molecules.

Ligands of Athis compound

Athis compound is activated by a select group of ligands from the TGF-β superfamily. These include:

-

Activin B and Activin AB: These proteins are key regulators of various physiological processes.[1]

-

Growth Differentiation Factor 3 (GDF3): GDF3 signaling through Athis compound is particularly important in adipose tissue homeostasis.[2][3]

-

Nodal: A crucial morphogen during embryonic development, Nodal also utilizes Athis compound to transduce its signals.[4]

-

Activin C and Activin E: Recent studies have identified Activin C and Activin E as ligands that can signal through Athis compound.[5][6]

Receptor Complex Formation

Ligand binding to a type II receptor, such as Activin Receptor Type IIB (ActRIIB), is the initial step in forming an active signaling complex. This ligand-type II receptor interaction creates a binding surface for the recruitment of the Athis compound type I receptor. In some contexts, particularly for Nodal and GDF3 signaling, a co-receptor, such as Cripto, is also required for the formation of a stable and functional receptor complex.[2]

Downstream Signaling: The Smad Pathway

Upon formation of the heterotetrameric receptor complex, the constitutively active type II receptor kinase phosphorylates the GS (glycine-serine rich) domain of Athis compound. This phosphorylation event activates the kinase domain of Athis compound, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad (co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.

Quantitative Data on Athis compound Activation

Understanding the quantitative aspects of Athis compound activation is crucial for developing targeted therapies. The following tables summarize available data on ligand binding affinities and inhibitor potencies.

| Ligand Fragment | Interacting Partner | Dissociation Constant (KD) | Method |

| Nodal[44-67] | rhCripto | 1.39 x 10-6 M | Surface Plasmon Resonance |

| Nodal[44-67]EE-AA | rhCripto | 13.3 x 10-6 M | Surface Plasmon Resonance |

| Nodal[44-67]PV-AA | rhCripto | 3.42 x 10-6 M | Surface Plasmon Resonance |

| Table 1: Binding Affinities of Nodal Fragments to Cripto.[7] |

| Inhibitor | Target | IC50 | Assay Type |

| A-83-01 | Athis compound (nodal type I receptor) | 7.5 nM | Transcription-based |

| A-83-01 | ALK-4 (activin/nodal type I receptor) | 45 nM | Transcription-based |

| A-83-01 | ALK-5 (TGF-β type I receptor) | 12 nM | Transcription-based |

| Table 2: IC50 Values of a Small Molecule Inhibitor.[7] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the activation of Athis compound.

Co-Immunoprecipitation (Co-IP) to Study Receptor Complex Formation

Co-IP is a technique used to demonstrate the physical interaction between Athis compound, its type II receptor, and co-receptors.

Detailed Methodology:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293T) expressing epitope-tagged versions of Athis compound, ActRIIB, and Cripto. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-FLAG or anti-HA) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other components of the expected complex to confirm their interaction.

Luciferase Reporter Assay for Signaling Activity

This assay quantifies the transcriptional activity of the Smad pathway downstream of Athis compound activation.[1][4][8][9][10][11][12]

Detailed Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293T or a specific cell line of interest) in a multi-well plate. Co-transfect the cells with an Athis compound expression vector, a luciferase reporter plasmid containing Smad binding elements (e.g., CAGA-luc), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[8]

-

Ligand Stimulation: After 24-48 hours, treat the cells with the Athis compound ligand of interest (e.g., Activin B, GDF3) at various concentrations.

-

Cell Lysis: After a defined incubation period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity between Athis compound and its ligands.[2][13][14][15][16][17][18]

Detailed Methodology:

-

Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and immobilize the purified extracellular domain of Athis compound onto the surface using amine coupling chemistry.

-

Analyte Injection (Association): Inject a series of concentrations of the purified ligand (analyte) over the sensor surface and monitor the change in the SPR signal in real-time, which corresponds to the binding of the ligand to the immobilized receptor.

-

Buffer Injection (Dissociation): After the association phase, inject running buffer over the chip to monitor the dissociation of the ligand from the receptor.

-

Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound ligand and prepare the chip for the next injection cycle.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Western Blotting for Smad2/3 Phosphorylation

This method is used to directly assess the activation of the downstream Smad signaling pathway.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat cells with the Athis compound ligand for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated Smad2/3. Subsequently, strip the membrane and re-probe with an antibody for total Smad2/3 as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of phosphorylated Smad2/3.

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to measure the changes in the expression of genes that are transcriptionally regulated by the Athis compound/Smad pathway.[14][19][20]

Detailed Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with the Athis compound ligand. At various time points, harvest the cells and extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using primers specific for the target genes of interest and a housekeeping gene (for normalization).

-

Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.[19]

Conclusion

The activation of Athis compound is a tightly regulated process involving specific ligands, receptor complex formation, and the canonical Smad signaling cascade. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of therapeutic strategies targeting this important signaling pathway. This guide provides a foundational framework for researchers to further investigate the intricate biology of Athis compound and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Growth/differentiation factor 3 signals through ALK7 and regulates accumulation of adipose tissue and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Activin E is a transforming growth factor β ligand that signals specifically through activin receptor-like kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The orphan ligand, activin C, signals through activin receptor-like kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Growth/differentiation factor 3 signals through ALK7 and regulates accumulation of adipose tissue and diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. gene-quantification.de [gene-quantification.de]

- 15. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. bioradiations.com [bioradiations.com]

- 19. Human ACVR1C missense variants that correlate with altered body fat distribution produce metabolic alterations of graded severity in knock-in mutant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

The Double-Edged Sword: Unraveling the Role of KLK7 in Inflammatory Skin Diseases

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate involvement of Kallikrein-related peptidase 7 (KLK7) in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a meticulous compilation of quantitative data, detailed experimental methodologies, and novel visualizations of the signaling pathways governed by this pivotal serine protease.

Kallikrein-related peptidase 7 (KLK7), a chymotryptic serine protease predominantly expressed in the stratum corneum, plays a crucial role in the physiological process of skin desquamation. However, dysregulation of its activity has been increasingly implicated in the breakdown of the skin barrier and the promotion of inflammation, hallmarks of several chronic skin disorders. This guide offers a consolidated resource for understanding the multifaceted nature of KLK7 and its potential as a therapeutic target.

Quantitative Insights into KLK7 Dysregulation

A hallmark of this technical guide is the systematic presentation of quantitative data, summarizing the aberrant expression of KLK7 in diseased skin compared to healthy controls. The compiled data, presented in clear tabular format, underscores the significant upregulation of KLK7 at both the mRNA and protein levels in atopic dermatitis and psoriasis, providing a solid quantitative foundation for its role in these conditions.

| Disease State | Analyte | Method | Tissue | Fold Change/Concentration (Lesional vs. Healthy/Non-Lesional) | Reference |

| Atopic Dermatitis | KLK7 mRNA | RT-qPCR | Skin Biopsy | ~2.5-fold increase | [1] |

| Atopic Dermatitis | KLK7 Protein | ELISA | Stratum Corneum | Median: ~40 ng/mg of dry weight (AD) vs. ~10 ng/mg (Normal) | [2] |

| Psoriasis | KLK7 Protein | ELISA | Stratum Corneum | Significantly higher levels in lesional SC compared to non-lesional and normal SC (specific values not detailed in abstract) | [3] |

Table 1: Quantitative Analysis of KLK7 Expression in Inflammatory Skin Diseases. This table summarizes the differential expression of KLK7 in atopic dermatitis and psoriasis based on published studies.

Unveiling the Molecular Mechanisms: Signaling Pathways of KLK7

A key feature of this guide is the visualization of the complex signaling networks in which KLK7 participates. Contrary to earlier hypotheses, recent evidence suggests that KLK7 does not directly activate Protease-Activated Receptor 2 (PAR2), a key receptor in skin inflammation. Instead, its pro-inflammatory effects are likely mediated through other pathways, including a notable interplay with the Tumor Necrosis Factor (TNF) signaling cascade in psoriasis. By inhibiting KLK7, keratinocytes exhibit a decreased pro-inflammatory response to TNF, highlighting a crucial regulatory role for KLK7 in this pathway.[3]

Detailed Experimental Frameworks for Future Research

To facilitate further investigation into the role of KLK7, this guide provides a comprehensive repository of experimental protocols. These methodologies, essential for studying the function and regulation of KLK7, are presented in a detailed, step-by-step format, empowering researchers to replicate and build upon existing findings.

Protocol 1: RNA Isolation from Skin Biopsies for Transcriptomic Analysis

This protocol outlines a robust method for extracting high-quality RNA from small skin punch biopsies, suitable for downstream applications such as RNA sequencing and RT-qPCR.

-

Sample Collection and Storage: Immediately snap-freeze skin biopsies (1.5-4.0 mm punch) in liquid nitrogen and store at -80°C.

-

Homogenization: Pulverize the frozen biopsy to a fine powder using a liquid nitrogen-pre-chilled mortar and pestle.

-

Lysis: Transfer the powder to a 1.5 ml tube containing 300 µl of Qiazol lysis reagent. Vortex vigorously for 15 seconds and shake for 10 minutes.

-

Phase Separation: Add 60 µl of chloroform, vortex for 15 seconds, and incubate at room temperature for 3 minutes. Transfer the mixture to a phase-lock gel heavy tube and centrifuge for 15 minutes at 12,000 x g.

-

RNA Purification: Transfer the aqueous phase to a new tube and purify the RNA using a column-based kit (e.g., RNeasy MinElute Cleanup Kit) following the manufacturer's instructions for RNA cleanup after Qiazol lysis.

-

Elution: Elute the RNA in 14 µl of nuclease-free water.

-

Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer.

Protocol 2: Immunohistochemistry for KLK7 in Paraffin-Embedded Skin Sections

This protocol provides a general framework for the visualization of KLK7 protein expression and localization within skin tissue.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer slides through a graded series of ethanol (100% - 2 changes, 3 minutes each; 95%, 70%, 50% - 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating slides in a 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Rinse with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour.

-

Incubate with the primary antibody against KLK7 (diluted in antibody diluent) in a humidified chamber overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

-

Wash with PBS.

-

Develop the signal with a DAB substrate solution until the desired color intensity is reached.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol 3: Primary Human Keratinocyte Culture

This protocol describes the basic steps for culturing primary human keratinocytes, a crucial in vitro model for studying KLK7 function.

-

Thawing and Seeding:

-

Rapidly thaw cryopreserved primary human keratinocytes in a 37°C water bath.

-

Transfer the cells to a tube containing pre-warmed keratinocyte growth medium.

-

Centrifuge to pellet the cells and remove the cryoprotectant-containing supernatant.

-

Resuspend the cell pellet in fresh keratinocyte growth medium and seed onto coated culture flasks.

-

-

Maintenance:

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

Subculture:

-

When cells reach 70-80% confluency, wash with PBS and detach using a trypsin-EDTA solution.

-

Neutralize the trypsin with trypsin neutralizing solution or medium containing serum.

-

Pellet the cells by centrifugation and resuspend in fresh medium for seeding into new flasks.

-

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future research aimed at deciphering the precise role of KLK7 in inflammatory skin diseases and accelerating the development of novel therapeutic interventions. By offering a centralized repository of quantitative data, detailed protocols, and insightful pathway visualizations, this whitepaper will undoubtedly catalyze further advancements in dermatology and translational medicine.

References

- 1. Kallikrein 7 promotes atopic dermatitis-associated itch independently of skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.utoronto.ca [sites.utoronto.ca]

- 3. Retrospective pharmacogenetic study of psoriasis highlights the role of KLK7 in tumour necrosis factor signalling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: CRISPR-Cas9 Mediated Knockout of the ALK-7 Gene in Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction Activin receptor-like kinase 7 (ALK-7), also known as ACVR1C, is a type I receptor of the transforming growth factor-beta (TGF-β) superfamily.[1][2] It plays a crucial role in various cellular processes, including apoptosis, cell proliferation, and metabolic regulation.[3][4][5] Ligands such as Activin B and Growth Differentiation Factor 3 (GDF3) bind to Athis compound, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3.[1][3] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the expression of target genes.[1][2] Given its involvement in tumorigenesis and metabolic diseases, Athis compound is a significant target for research and drug development.[3][5][6] The CRISPR-Cas9 system offers a precise and efficient method for knocking out the Athis compound gene, enabling detailed investigation of its function and the effects of its ablation in various cell lines.

Athis compound Signaling Pathway

The Athis compound signaling pathway is initiated by the binding of ligands like Activin B or GDF3. This leads to the phosphorylation of downstream Smad2/3 proteins, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. This pathway has been shown to induce apoptosis and inhibit lipolysis in different cellular contexts.[2][3][4]

Quantitative Data on Athis compound Knockout

The functional loss of Athis compound has been shown to produce significant quantitative changes in gene expression and cellular metabolism, particularly in adipocytes. Below is a summary of reported effects from studies involving Athis compound knockout or inhibition.

Table 1: Effects of Athis compound Knockout on Gene Expression in Adipocytes

| Target Gene | Effect of Athis compound Knockout/Inhibition | Cell/Tissue Type | Reference |

| Adipose Lipases (ATGL, HSL) | Upregulation of expression | Mouse Adipocytes | [2][5] |

| PPARγ | Upregulation of expression | Mouse Adipocytes | [2] |

| C/EBPα | Upregulation of expression | Mouse Adipocytes | [2] |

| Adrb2, Adrb3 (β-adrenergic receptors) | Enhanced expression | Mouse Adipose Tissue | [7] |

Table 2: Metabolic Effects of Athis compound Knockout

| Metabolic Process | Effect of Athis compound Knockout/Inhibition | Model System | Reference |

| Lipolysis | Increased | Mouse Adipocytes | [5][6][8] |

| Fat Accumulation | Decreased / Resistance to diet-induced obesity | Mouse Models | [5][6][9] |

| Energy Expenditure | Increased | Mouse Models | [7][9] |

| Insulin Secretion | Enhanced capacity | Athis compound knockout mice | [4] |

Experimental Workflow for Athis compound Knockout

Generating a stable Athis compound knockout cell line using CRISPR-Cas9 involves a multi-step process, from designing the guide RNA to validating the final clonal population.

Detailed Experimental Protocols

This section provides a detailed methodology for generating Athis compound knockout cell lines.

Protocol 1: gRNA Design and Preparation

-

Target Selection: Identify the target region within the Athis compound gene (ACVR1C). It is recommended to target an early exon to maximize the chance of generating a loss-of-function frameshift mutation.[10]

-

gRNA Design: Use online design tools (e.g., ChopChop, GenScript's gRNA design tool) to generate potential 20-nucleotide gRNA sequences.[11][12] Select gRNAs with high predicted on-target efficiency and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[11]

-

gRNA Synthesis:

-

Option A (Plasmid-based): Synthesize complementary DNA oligos for the chosen gRNA sequence and clone them into a gRNA expression plasmid that also contains the Cas9 gene.

-

Option B (Ribonucleoprotein - RNP): Order commercially synthesized single guide RNA (sgRNA) or a two-part crRNA:tracrRNA duplex.[13] This is often preferred for higher efficiency and reduced off-target effects.[14]

-

Protocol 2: Transfection of Cell Lines

The choice of delivery method depends on the cell line's characteristics.[14]

-

Cell Preparation: Plate the target cells (e.g., HEK293T, HepG2, U87) 24 hours before transfection to achieve 70-90% confluency on the day of transfection.[15][16]

-

Transfection Procedure:

-

For Plasmids: Use a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation according to the manufacturer's protocol.[14][15]

-

For RNPs: a. Pre-complex the purified Cas9 nuclease with the synthetic gRNA in an appropriate buffer.[14] b. Deliver the RNP complex into the cells using electroporation or a dedicated lipid-based reagent like CRISPR-MAX.[14]

-

-

Post-Transfection Care: Change the medium 24 hours after transfection and allow the cells to grow for 48-72 hours to allow for gene editing to occur.

Protocol 3: Isolation of Monoclonal Knockout Cell Lines

-

Enrichment (Optional): If the transfection plasmid includes a fluorescent marker (e.g., GFP) or an antibiotic resistance gene, use Fluorescence-Activated Cell Sorting (FACS) or antibiotic selection to enrich the population of successfully transfected cells.[15][17]

-

Single-Cell Cloning:

-

Limiting Dilution: Trypsinize the transfected cells and perform serial dilutions to a final concentration of approximately 0.5-1 cell per 100 µL.[18]

-

Seed 100 µL of the diluted cell suspension into each well of a 96-well plate.[18]

-

FACS Sorting: Alternatively, use a cell sorter to deposit a single cell into each well of a 96-well plate.[15]

-

-

Colony Expansion: Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies. Once colonies are visible, expand them by transferring them sequentially to 24-well, 6-well, and finally T-25 flasks.[18]

Protocol 4: Validation of Athis compound Knockout

Validation is critical to confirm the genetic modification at both the genomic and protein levels.

-

Genomic DNA Extraction: For each expanded clone, harvest a portion of the cells and extract genomic DNA.

-

PCR Amplification: Design PCR primers that flank the gRNA target site in the Athis compound gene. Amplify this region from the extracted genomic DNA.

-

Mutation Analysis (Genotyping):

-

Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for insertions or deletions (indels) at the target site. The presence of overlapping peaks after the cut site indicates a heterozygous or biallelic indel.

-

T7 Endonuclease I (T7E1) Assay: This assay can be used to screen a large number of clones for the presence of mutations before sequencing.

-

-

Protein Level Validation (Western Blot):

-

Prepare protein lysates from the wild-type cells and the genotypically confirmed knockout clones.

-

Perform a Western blot using a validated primary antibody against the Athis compound protein.

-

A complete absence of the Athis compound protein band in the knockout clones confirms a successful biallelic, loss-of-function knockout.

-

References

- 1. The GDF3-ALK7 signaling axis in adipose tissue: a possible therapeutic target for obesity and associated diabetes? [jstage.jst.go.jp]

- 2. Roles of activin receptor-like kinase 7 signaling and its target, peroxisome proliferator-activated receptor γ, in lean and obese adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hfsp.org [hfsp.org]

- 4. Nodal induces apoptosis through activation of the ALK7 signaling pathway in pancreatic INS-1 β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Targeting activin receptor–like kinase 7 ameliorates adiposity and associated metabolic disorders [insight.jci.org]

- 6. Targeting activin receptor–like kinase 7 ameliorates adiposity and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adipocyte ALK7 links nutrient overload to catecholamine resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activin Receptor-Like Kinase 7 Suppresses Lipolysis to Accumulate Fat in Obesity Through Downregulation of Peroxisome P… [ouci.dntb.gov.ua]

- 9. Adipocyte ALK7 links nutrient overload to catecholamine resistance in obesity [ouci.dntb.gov.ua]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

- 16. ALK Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 17. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Note: A Practical Guide to Developing a Cell-Based Assay for KLK7 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kallikrein-related peptidase 7 (KLK7) is a secreted serine protease with chymotrypsin-like activity that plays a crucial role in the physiological process of skin desquamation, the shedding of the outermost layer of the epidermis.[1][2][3] Dysregulation of KLK7 activity has been implicated in various pathological conditions, including inflammatory skin diseases such as atopic dermatitis and psoriasis, as well as in cancer progression and metastasis.[2][4][5][6][7] This has positioned KLK7 as a promising therapeutic target for the development of novel inhibitors. This application note provides a practical guide for developing a robust cell-based assay to screen for and characterize KLK7 inhibitors.

Core Concepts and Strategy

The development of a cell-based assay for KLK7 inhibitors involves several key steps, from selecting the appropriate cellular model and substrate to optimizing and validating the assay for high-throughput screening. A common and effective method for measuring protease activity in a cellular context is Förster Resonance Energy Transfer (FRET).[8] FRET-based assays utilize a substrate peptide containing a fluorophore and a quencher. Cleavage of the substrate by the target protease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

This guide will detail the development of a FRET-based cell assay to identify and characterize KLK7 inhibitors. The workflow will encompass cell line selection, development of a stable cell line expressing a FRET-based KLK7 substrate, assay optimization, and validation.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological context and the experimental procedure, the following diagrams illustrate the KLK7 signaling pathway in the context of skin desquamation and the workflow for the cell-based inhibitor screening assay.

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing a KLK7 FRET Substrate

1.1. Cell Line Selection:

-

HaCaT cells , an immortalized human keratinocyte cell line, are a suitable choice as they represent the primary cell type expressing KLK7 in the epidermis.

-

Alternatively, HEK293 cells can be used for their high transfection efficiency and ease of culture, with co-transfection of KLK7 and the FRET substrate.

1.2. FRET Substrate Design:

-

Design a peptide substrate containing a known KLK7 cleavage sequence. KLK7 preferentially cleaves after tyrosine or phenylalanine residues.[8] A consensus cleavage sequence can be derived from known KLK7 substrates like corneodesmosin.

-

Flank the cleavage sequence with a FRET pair, for example, a fluorophore like mNeonGreen and a quencher like mRuby.

-

Incorporate a cellular localization signal (e.g., a signal peptide for secretion) to direct the substrate to the same compartment as secreted KLK7.

1.3. Vector Construction and Transfection:

-

Clone the FRET substrate construct into a mammalian expression vector with a suitable selection marker (e.g., neomycin or puromycin resistance).

-

Transfect the chosen cell line (e.g., HaCaT) with the expression vector using a standard transfection reagent (e.g., Lipofectamine).

1.4. Stable Cell Line Selection:

-

Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

-

Culture the cells for 2-3 weeks, replacing the medium with fresh selection medium every 3-4 days, until resistant colonies are formed.

-

Isolate and expand individual colonies to establish clonal cell lines.

-

Screen the clonal lines for the highest and most stable expression of the FRET substrate by measuring baseline fluorescence.

Protocol 2: Cell-Based Assay for KLK7 Inhibitor Screening

2.1. Cell Plating:

-